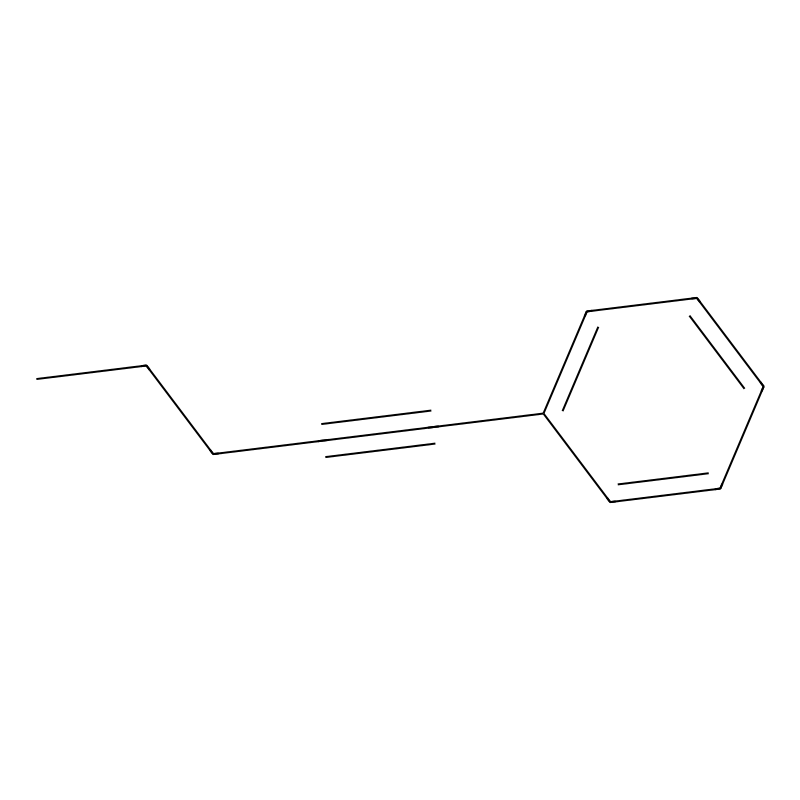1-Phenyl-1-pentyne

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Polysubstituted Naphthalene Derivatives
Scientific Field: Organic Chemistry
Summary of the Application: 1-Phenyl-1-pentyne is used in the highly regioselective synthesis of polysubstituted naphthalene derivatives. Naphthalene derivatives have a wide range of applications in the field of organic synthesis and medicinal chemistry.
Methods of Application or Experimental Procedures: The specific method involves a gallium trichloride catalyzed alkyne-aldehyde coupling. .
Results or Outcomes: The outcome of this process is the production of polysubstituted naphthalene derivatives.
Preparation of Lithium Acetylides
Summary of the Application: 1-Pentyne, a compound structurally similar to 1-Phenyl-1-pentyne, is used in the preparation of lithium acetylides.
Methods of Application or Experimental Procedures: The specific method involves the reaction of 1-Pentyne with lithium to form lithium acetylides. .
Results or Outcomes: The outcome of this process is the production of lithium acetylides, which are used in the synthesis of α,α-dibranched propargyl sulfinamides.
Synthesis of 7-Hydroxy-10-Methoxy-3H-Naphtho[2.1-b]Pyrans
Methods of Application or Experimental Procedures: The specific method involves the reaction of 1-Pentyne with other reagents to form 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans. .
Results or Outcomes: The outcome of this process is the production of 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans.
1-Phenyl-1-pentyne is an organic compound with the molecular formula C₁₁H₁₂ and a molecular weight of approximately 144.21 g/mol. It is classified as an alkyne, characterized by the presence of a triple bond between carbon atoms. Specifically, this compound features a phenyl group (a benzene ring) attached to a pentyne chain, which is a five-carbon alkyne. It is also known by other names such as benzene, 1-pentynyl- and 1-pentynylbenzene. The compound has a CAS Registry Number of 4250-81-1 and is typically found as a colorless to light yellow liquid at room temperature .
- Hydrogenation: This reaction can convert 1-phenyl-1-pentyne into alkenes or alkanes depending on the reaction conditions. For instance, stereoselective hydrogenation can yield specific isomers when using catalysts .
- Addition Reactions: Alkynes generally undergo electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the triple bond.
- Oxidation Reactions: The compound can also be oxidized to form ketones or carboxylic acids under appropriate conditions.
These reactions highlight its reactivity profile and potential for further chemical transformations.
Several methods exist for synthesizing 1-phenyl-1-pentyne:
- Alkyne Formation via Elimination: A common method involves the elimination of hydrogen halides from corresponding haloalkanes. For example, starting from 1-bromo-1-pentene and phenylacetylene under basic conditions can yield 1-phenyl-1-pentyne.
- Sonogashira Coupling: This reaction involves coupling an aryl halide with an alkyne in the presence of a palladium catalyst and base, leading to the formation of the desired alkyne product .
- Other Methods: Various other synthetic routes may include the use of transition metal catalysts or specific reagents that facilitate the formation of carbon-carbon bonds.
1-Phenyl-1-pentyne has several applications in both industrial and research settings:
- Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive triple bond and phenyl group.
- Material Science: The compound may be utilized in developing materials such as polymers or coatings that require specific chemical properties.
- Research: In organic chemistry research, it is often used as a model compound for studying reaction mechanisms involving alkynes.
Several compounds share structural similarities with 1-phenyl-1-pentyne. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Features | Unique Aspects |
|---|---|---|---|
| 1-Pentyne | Alkyne | Simple five-carbon chain | Lacks aromaticity; less stable |
| Phenylacetylene | Alkyne | Contains a phenyl group; shorter carbon chain | More reactive due to terminal triple bond |
| 2-Pheynlbutyne | Alkyne | Four-carbon chain with phenyl group | Different carbon chain length |
| Diphenylacetylene | Alkyne | Two phenyl groups | Increased steric hindrance |
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








